Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-
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Overview
Description
2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one is a complex organic compound with a unique structure that includes a furoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the furoquinoline core through cyclization reactions, followed by functional group modifications to introduce the hydroxypropan-2-yl, methoxy, and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating biochemical pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one include other furoquinoline derivatives with different substituents. Examples include:
- 2-(2-Hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-3-ol
- 2-(2-Hydroxy-2-propanyl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium
Uniqueness
The uniqueness of 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s distinct structure may confer unique reactivity, biological activity, or other properties that differentiate it from similar compounds.
Properties
CAS No. |
47140-15-8 |
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Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3 |
InChI Key |
VPNKCPHNFBSHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |
Origin of Product |
United States |
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